molecular formula C20H25NO3 B15346459 4-Nitro-4'-isooctyldiphenyl ether CAS No. 68958-53-2

4-Nitro-4'-isooctyldiphenyl ether

Cat. No.: B15346459
CAS No.: 68958-53-2
M. Wt: 327.4 g/mol
InChI Key: JGJYBIMETXRNKX-UHFFFAOYSA-N
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Description

4-Nitro-4'-isooctyldiphenyl ether is a chemical compound characterized by its nitro group and isooctyl diphenyl ether structure. This compound is known for its unique properties and applications in various scientific and industrial fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitro-4'-isooctyldiphenyl ether typically involves the nitration of 4'-isooctyldiphenyl ether. The reaction conditions include the use of concentrated nitric acid and sulfuric acid as a catalyst under controlled temperature conditions.

Industrial Production Methods: In an industrial setting, the production of this compound is carried out using large-scale reactors with precise control over reaction parameters such as temperature, pressure, and reactant concentrations. The process ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Nitro-4'-isooctyldiphenyl ether undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

  • Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

  • Substitution: Nucleophilic substitution reactions can be carried out using strong nucleophiles such as sodium hydroxide.

Major Products Formed:

  • Oxidation: Formation of nitroso derivatives and carboxylic acids.

  • Reduction: Production of amines and hydroxylamines.

  • Substitution: Generation of various substituted phenyl ethers.

Scientific Research Applications

4-Nitro-4'-isooctyldiphenyl ether has diverse applications in scientific research, including:

  • Chemistry: Used as a reagent in organic synthesis and as a model compound in mechanistic studies.

  • Biology: Employed in biochemical assays and as a probe in molecular biology research.

  • Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

  • Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-Nitro-4'-isooctyldiphenyl ether exerts its effects involves its interaction with molecular targets and pathways. The nitro group plays a crucial role in its reactivity, influencing its behavior in chemical reactions and biological systems.

Comparison with Similar Compounds

4-Nitro-4'-isooctyldiphenyl ether is compared with other similar compounds, such as:

  • 4-Nitrophenol: Similar nitro group but different phenyl ether structure.

  • 4-Nitroaniline: Contains an amino group instead of the ether group.

  • 4-Nitrobenzoic acid: Features a carboxylic acid group in place of the ether group.

These compounds differ in their chemical properties and applications, highlighting the uniqueness of this compound.

Properties

CAS No.

68958-53-2

Molecular Formula

C20H25NO3

Molecular Weight

327.4 g/mol

IUPAC Name

1-(6-methylheptyl)-4-(4-nitrophenoxy)benzene

InChI

InChI=1S/C20H25NO3/c1-16(2)6-4-3-5-7-17-8-12-19(13-9-17)24-20-14-10-18(11-15-20)21(22)23/h8-16H,3-7H2,1-2H3

InChI Key

JGJYBIMETXRNKX-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCCCC1=CC=C(C=C1)OC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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